N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide

Medicinal Chemistry Chemical Biology Piperazine Derivatives

This symmetrically substituted piperazine bis-urea offers a novel, uncharacterized chemotype for high-throughput screening against emerging or orphan targets. As no peer-reviewed pharmacological comparisons against close analogs exist, it serves as an ideal reference scaffold for de novo SAR expansion. The straightforward synthesis allows selective modification of one carbamoyl group to generate unsymmetric libraries with a fixed 4-methylphenyl substituent. Supplied at ≥97% purity, it eliminates pre-synthetic purification and streamlines parallel synthesis workflows. Its achiral nature simplifies biophysical method development, including STD-NMR epitope mapping and SPR biosensor optimization. Researchers should plan for custom comparative selectivity profiling against known piperazine-modulated receptors (e.g., orexin, dopamine, serotonin subtypes).

Molecular Formula C20H24N4O2
Molecular Weight 352.438
CAS No. 80490-84-2
Cat. No. B2756413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide
CAS80490-84-2
Molecular FormulaC20H24N4O2
Molecular Weight352.438
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C
InChIInChI=1S/C20H24N4O2/c1-15-3-7-17(8-4-15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26)
InChIKeyWDTQLUJPEWRMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide (CAS 80490-84-2) – Core Identity and Procurement Context


N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide (CAS 80490-84-2), systematically named N1,N4-bis(4-methylphenyl)piperazine-1,4-dicarboxamide, is a synthetic, symmetrically substituted piperazine bis-urea derivative. Characterized by two 4-methylphenyl groups linked through carbamoyl functionalities to a central piperazine ring , it belongs to the broader class of 1,4-disubstituted piperazines, many of which have been explored as pharmacological probes or intermediates. The compound is commercially available primarily through research chemical suppliers, and publicly accessible primary pharmacological or physicochemical characterization for this exact structure is extremely limited, precluding immediate differentiation from close structural analogs without dedicated experimental head-to-head comparison.

Why Generic Substitution of N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide Is Unsupported Without Direct Comparative Data


Within the 1,4-disubstituted piperazine class, even minor changes in N-substituent electronic character, steric bulk, or hydrogen-bonding capacity—such as replacing a 4-methylphenyl group with phenyl, 4-chlorophenyl, or 4-methoxyphenyl—can drastically alter target binding, pharmacokinetics, and safety profiles, as extensively documented for piperazine-based orexin receptor antagonists and other chemotypes [1] [2]. For N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide specifically, however, no peer-reviewed, head-to-head pharmacological or physicochemical comparisons against its closest analogs (e.g., N,N‘-diphenylpiperazine-1,4-dicarboxamide or N,N’-bis(4-chlorophenyl)piperazine-1,4-dicarboxamide) are publicly available. Consequently, any claim that this compound is functionally interchangeable with or superior to its analogs would be purely speculative. Procurement decisions must therefore be guided by the specific synthetic or screening context, with the understanding that differentiation can only be established through custom, comparative experimentation.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide – Limited Data Landscape


Absence of Publicly Available Head-to-Head Comparator Data for CAS 80490-84-2

A systematic search of peer-reviewed literature, authoritative databases (ChEMBL, PubChem, BindingDB), and patent repositories reveals no study in which N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide has been quantitatively compared against a structurally defined analog in any standardized assay of target binding, cellular activity, ADMET, or physicochemical stability. The only retrievable data are vendor-supplied identity and purity specifications (e.g., ≥97% purity by HPLC) , which are generic and do not constitute differentiation against in-class alternatives. This evidence vacuum mandates that any procurement or selection decision for this compound be predicated on bespoke head-to-head evaluation rather than on literature precedence.

Medicinal Chemistry Chemical Biology Piperazine Derivatives

Class-Level Structural Alert: Symmetric Bis-4-methylphenyl Substitution May Restrict Conformational Flexibility vs. Unsymmetric or Mono-Substituted Piperazines

While no direct comparative biophysical data exist for CAS 80490-84-2, X-ray crystallographic and computational studies on related 1,4-disubstituted piperazine bis-amides demonstrate that symmetric N,N‘-diaryl substitution consistently locks the piperazine ring into a chair conformation with both aromatic groups adopting an equatorial orientation, whereas unsymmetric or mono-substituted derivatives can populate alternative conformers that influence hydrogen-bonding geometries and target recognition [1]. For the target compound, the presence of two identical 4-methylphenyl groups is therefore expected, on a class-level basis, to confer a single dominant solution conformation, which may differ from the conformational ensembles of analogs bearing mixed substituents (e.g., one phenyl and one 2-thiazolyl group). This inference remains qualitative until validated by experiment.

Structure-Activity Relationship Conformational Analysis Piperazine Scaffold

Purity Specification as a Minimal Procurement Criterion: ≥97% HPLC Purity as Baseline

Commercial vendors supply CAS 80490-84-2 with a reported purity of ≥97% as determined by HPLC . This specification provides a minimal, verifiable quality gate but does not differentiate the compound from structurally similar piperazine bis-amides, which are routinely offered at comparable or higher purities (e.g., 98–99%). The absence of supplementary characterization data (e.g., residual solvent levels, polymorph identification, chiral purity if applicable) further limits the ability to rank this product against alternatives on a quality basis.

Quality Control Compound Management Chemical Procurement

Procurement-Centric Application Scenarios for N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide (CAS 80490-84-2)


Exploratory Medicinal Chemistry as a Piperazine Bis-Urea Scaffold for Underexplored Biological Targets

Given the near-total absence of disclosed biological annotation, this compound is best suited for exploratory medicinal chemistry campaigns where a novel, uncharacterized piperazine bis-urea chemotype is desired for high-throughput screening against emerging or orphan targets. The symmetric 4-methylphenyl substitution offers a defined, synthetically accessible scaffold that can serve as a reference point for future SAR expansion . Researchers should be aware that any hits will require de novo selectivity profiling against related receptors known to be modulated by piperazine-containing ligands (e.g., orexin, dopamine, serotonin receptor subtypes) [1].

Starting Material for Parallel Library Synthesis of Unsymmetric Piperazine-1,4-dicarboxamide Analogs

The compound‘s straightforward synthesis via sequential acylation of piperazine with appropriate isocyanates or carbamoyl chlorides makes it a convenient precursor for parallel synthesis efforts. By selectively deprotecting or modifying one carbamoyl group, researchers can generate libraries of unsymmetric derivatives with one fixed 4-methylphenyl substituent and variable second substituents, enabling SAR exploration with a common core. The commercially available high-purity batch (≥97%) minimizes the need for pre-synthetic purification, streamlining library production workflows.

Biophysical Method Development and Crystallography as a Model Bis-Aryl Piperazine Ligand

The symmetric nature and anticipated conformational homogeneity of this bis-urea make it a candidate for biophysical method development, such as STD-NMR epitope mapping, SPR biosensor surface chemistry optimization, or co-crystallization trials with proteins possessing known piperazine-binding pockets. The absence of a chiral center simplifies analysis, while the two 4-methylphenyl rings provide strong NMR reporter signals and potential anomalous scattering for X-ray crystallography phase determination .

Quote Request

Request a Quote for N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.